Sch 602539

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

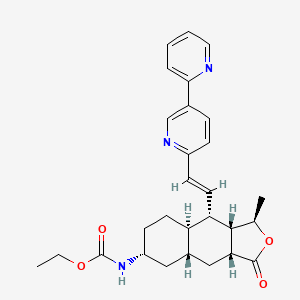

SCH-602539 is a small molecule drug that functions as a protease-activated receptor-1 antagonistSCH-602539 is primarily investigated for its ability to inhibit platelet aggregation and thrombosis, making it a promising candidate for the treatment of cardiovascular diseases .

Preparation Methods

The synthetic routes and reaction conditions for SCH-602539 are not extensively detailed in the available literature. it is known that SCH-602539 is a small molecule drug developed by Schering-Plough Corporation. The industrial production methods likely involve standard organic synthesis techniques used for small molecule drugs, including multi-step synthesis, purification, and characterization .

Chemical Reactions Analysis

SCH-602539 undergoes various chemical reactions, primarily focusing on its interaction with protease-activated receptor-1. The compound inhibits platelet aggregation in response to high-affinity thrombin receptor agonist peptide, indicating its role in blocking thrombin-mediated platelet activation pathways. The major products formed from these reactions are the inhibited platelet aggregation and reduced thrombosis .

Scientific Research Applications

SCH-602539 has been extensively studied for its antithrombotic and antiplatelet effects. It has shown dose-dependent inhibition of cyclic flow reductions in a Folts model of thrombosis in cynomolgus monkeys. The compound has also demonstrated synergistic effects when used in combination with cangrelor, a P2Y12 adenosine diphosphate receptor antagonist. These findings suggest that SCH-602539 could provide incremental clinical benefits in patients with atherothrombotic disease .

In addition to its cardiovascular applications, SCH-602539 has been explored for its potential to ameliorate early intestinal radiation toxicity. Studies have shown that the compound can reduce overall intestinal radiation injury and collagen accumulation, indicating its potential use in mitigating radiation-induced damage .

Mechanism of Action

SCH-602539 exerts its effects by selectively inhibiting protease-activated receptor-1. This receptor is activated by thrombin, a key enzyme in the coagulation cascade. By blocking this receptor, SCH-602539 prevents thrombin-mediated platelet activation, thereby reducing platelet aggregation and thrombosis. The molecular targets and pathways involved include the inhibition of high-affinity thrombin receptor agonist peptide-induced platelet aggregation .

Comparison with Similar Compounds

SCH-602539 is similar to other protease-activated receptor-1 antagonists, such as vorapaxar and atopaxar. Vorapaxar, also known as SCH-530348, is another selective protease-activated receptor-1 antagonist that has been studied for its antithrombotic effects. Atopaxar (E5555) is another compound in the same class that has shown promise in inhibiting thrombin-mediated platelet activation. The uniqueness of SCH-602539 lies in its specific molecular structure and its potential synergistic effects when used in combination with other antiplatelet agents .

References

Biological Activity

SCH 602539 is a selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and thrombus formation. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in cardiovascular diseases where thrombus formation is a significant concern.

PAR-1 is a G protein-coupled receptor that mediates platelet activation in response to thrombin, the most potent platelet activator. When thrombin cleaves PAR-1, it triggers a cascade of intracellular signaling leading to platelet shape change, aggregation, and the release of pro-inflammatory molecules. This compound inhibits this process by blocking the receptor, thereby preventing thrombin-induced platelet activation and subsequent thrombus formation .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various animal models:

- Thrombosis Models : In studies using cynomolgus monkeys, this compound was shown to inhibit thrombin/PAR-induced platelet aggregation in a dose-dependent manner. This inhibition was confirmed in the Folts model of thrombosis, where it significantly reduced thrombus formation on stents .

- Safety Profile : The administration of this compound at doses effective for inhibiting platelet aggregation did not significantly alter bleeding times or coagulation parameters, indicating a favorable safety profile for potential clinical use .

Case Studies and Clinical Implications

While clinical trials specifically targeting this compound have been limited, the findings from preclinical studies suggest its potential utility in managing conditions characterized by excessive thrombosis. The following table summarizes key findings from relevant studies:

Research Findings

Research has consistently shown that this compound effectively inhibits PAR-1-mediated platelet activation. For instance, one study reported that oral administration led to a dose-dependent inhibition of platelet deposition onto uncoated stents in an arteriovenous shunt model . This suggests that this compound could be beneficial for patients requiring antiplatelet therapy.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of SCH 602539, and how can they be experimentally validated?

this compound’s mechanisms should be investigated using in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) combined with in vivo models to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. For example, dose-response curves and competitive binding experiments can validate target specificity . Cross-validation with knock-out animal models or siRNA-mediated gene silencing may confirm mechanistic pathways .

Q. How should experimental designs be structured to assess this compound’s efficacy in preclinical studies?

Adopt a randomized controlled trial (RCT) framework with:

- Control groups : Placebo and active comparators (e.g., structurally similar compounds).

- Variables : Dose titration, time-dependent effects, and biomarker analysis (e.g., cytokine levels, receptor occupancy).

- Replication : Triplicate assays and independent cohort validation to minimize bias .

Refer to CONSORT guidelines for preclinical studies to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

- Statistical reconciliation : Apply meta-analysis to aggregate data from disparate studies, identifying confounding variables (e.g., species-specific metabolism, dosing regimens) .

- Contextual analysis : Evaluate methodological differences (e.g., cell line selection, assay sensitivity) using sensitivity analysis or Bayesian hierarchical models .

- Mechanistic follow-up : Use transcriptomic/proteomic profiling to identify off-target effects or pathway crosstalk that may explain variability .

Q. What methodologies ensure robust validation of this compound’s therapeutic window in translational research?

- Toxicokinetic studies : Combine LC-MS/MS for plasma concentration monitoring with histopathological assessments in multiple organ systems .

- Dose optimization : Apply adaptive trial designs (e.g., continual reassessment method) to balance efficacy and toxicity thresholds .

- Cross-species scaling : Use allometric modeling to extrapolate safe doses from rodents to humans, validated via humanized mouse models .

Q. Data Analysis and Interpretation

Q. How can researchers address variability in this compound’s pharmacokinetic data across studies?

- Population PK modeling : Identify covariates (e.g., age, genetic polymorphisms) using nonlinear mixed-effects models (NONMEM) .

- Bootstrap/resampling techniques : Quantify uncertainty in parameter estimates (e.g., clearance, volume of distribution) .

- Comparative PK/PD : Correlate exposure levels with biomarker responses to establish therapeutic thresholds .

Q. What statistical approaches are recommended for analyzing conflicting efficacy outcomes in this compound trials?

- Cochran’s Q test : Detect heterogeneity across studies in meta-analyses .

- Subgroup analysis : Stratify data by covariates (e.g., disease stage, comorbidities) to identify subpopulations with divergent responses .

- Counterfactual reasoning : Use causal inference frameworks (e.g., directed acyclic graphs) to isolate this compound’s direct effects from confounding variables .

Q. Methodological Best Practices

Q. How can researchers ensure the validity of this compound’s target engagement assays?

- Orthogonal validation : Pair radioligand binding assays with biophysical methods (e.g., SPR, ITC) to confirm binding kinetics .

- Negative controls : Include non-target isoforms or inactive enantiomers to rule out nonspecific interactions .

- Cross-lab replication : Collaborate with independent labs to verify critical findings, adhering to SOPs for assay standardization .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

- Blinding : Mask treatment groups during data collection and analysis .

- Pre-registration : Document hypotheses, endpoints, and analysis plans on platforms like OSF or ClinicalTrials.gov before experimentation .

- Data transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare to enable independent verification .

Q. Advanced Technical Considerations

Q. How should researchers design studies to investigate this compound’s interactions with multi-target pathways?

- Network pharmacology : Map this compound’s targets onto protein interaction networks (e.g., STRING DB) to identify synergistic/antagonistic pathways .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens to detect synthetic lethal interactions or resistance mechanisms .

- Dynamic modeling : Develop ordinary differential equation (ODE) models to simulate pathway crosstalk under varying this compound concentrations .

Q. What integrative approaches reconcile this compound’s in vitro and in vivo data discrepancies?

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific permeability and metabolism rates to predict in vivo behavior from in vitro data .

- Microdosing trials : Use accelerator mass spectrometry (AMS) to trace subtherapeutic this compound doses in humans, bridging preclinical and clinical data .

Q. Ethical and Regulatory Guidance

Q. What ethical considerations apply to this compound studies involving human subjects?

- Informed consent : Disclose potential risks (e.g., off-target effects) and benefits in participant recruitment materials .

- Data anonymization : Comply with GDPR/HIPAA by removing identifiable metadata from shared datasets .

- DSMB oversight : Establish an independent Data Safety Monitoring Board for trials with high-risk populations .

Q. How can researchers navigate intellectual property constraints when publishing this compound data?

Properties

CAS No. |

618385-42-5 |

|---|---|

Molecular Formula |

C28H33N3O4 |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |

InChI |

InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1 |

InChI Key |

IHWKYASJAJITBL-MSGZWQTISA-N |

SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |

Synonyms |

SCH602539 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.